molecular formula C13H11Cl2N5O2S B1683415 N-(2,6-dichlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide CAS No. 98937-00-9

N-(2,6-dichlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

Cat. No. B1683415
CAS RN: 98937-00-9
M. Wt: 372.2 g/mol
InChI Key: RZWWGOCLMSGROE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

XRD 489 is a biochemical.

properties

CAS RN

98937-00-9

Product Name

N-(2,6-dichlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

Molecular Formula

C13H11Cl2N5O2S

Molecular Weight

372.2 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

InChI

InChI=1S/C13H11Cl2N5O2S/c1-7-6-8(2)20-12(16-7)17-13(18-20)23(21,22)19-11-9(14)4-3-5-10(11)15/h3-6,19H,1-2H3

InChI Key

RZWWGOCLMSGROE-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=NC(=NN12)S(=O)(=O)NC3=C(C=CC=C3Cl)Cl)C

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)S(=O)(=O)NC3=C(C=CC=C3Cl)Cl)C

Appearance

Solid powder

Other CAS RN

98937-00-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

XRD 489;  XRD-489;  XRD489;  D 489.

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution consisting of 102.4 mg (0.415 mmole) of 2-chlorosulfonyl-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine, 2.0 ml of acetonitrile, and 33.6 μl (0.415 mmole) of pyridine was stirred 5 minutes. N-trimethylsilyl-2,6-dichloroaniline, 86.9 μl (0.456 mmole) was added. The solution was stirred at room temperature for 16 hours and the reaction monitored by thin layer chromatography and by reverse phase HPLC. The 2-chlorosulfonyl compound gradually disappeared and a new peak appeared. The reaction was about 10-30 percent complete after 16 hours. An additional 33.6 μl of pyridine was added and the solution heated at 65° C. for 4 hours and at reflux for 16 hours. The solvent was removed under nitrogen and the residue treated with 4 ml of 0.5N NaOH and stirred for 0.5 hour. The solution was extracted with CH2Cl2, acidified with concentrated HCl and filtered. The precipitate was washed with water and dissolved in CH3CN. The resulting solution was heated to reflux, filtered through silica gel and the solvent removed in vacuo to obtain 119 mg (0.321 mmole, 77.2 percent yield) of N-(2,6-dichlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide as a light yellow solid. The product was further purified by washing with acetone, and recrystallizing from refluxing CH3CN to obtain 91.5 mg (0.246 mmole) of product as a white powder, m.p. 263°-265° C.
Quantity
102.4 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2-chlorosulfonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
33.6 μL
Type
solvent
Reaction Step Five
Quantity
33.6 μL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-dichlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-dichlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
Reactant of Route 3
N-(2,6-dichlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-(2,6-dichlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
Reactant of Route 5
N-(2,6-dichlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-(2,6-dichlorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

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